3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole
Description
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with bromine and bromomethyl groups
Properties
CAS No. |
2023414-32-4 |
|---|---|
Molecular Formula |
C5H6Br2N2 |
Molecular Weight |
253.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a controlled level to ensure selective bromination.
Industrial Production Methods: For industrial-scale production, the synthesis may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 1-methyl-1H-pyrazole.
Scientific Research Applications
Chemistry: 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is used to study the effects of brominated pyrazoles on various biological pathways. It can be used to develop new bioactive molecules with potential therapeutic applications.
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The bromomethyl group can also participate in alkylation reactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 3-bromo-5-methyl-1H-pyrazole
- 3-bromo-1-methyl-1H-pyrazole
- 5-bromo-1-methyl-1H-pyrazole
Comparison: 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and bromomethyl groups on the pyrazole ring. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to its analogs. The presence of the bromomethyl group also provides additional sites for functionalization, making it a versatile intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
